molecular formula C8H3ClFNO B6224320 3-chloro-5-fluoro-4-formylbenzonitrile CAS No. 2100861-12-7

3-chloro-5-fluoro-4-formylbenzonitrile

Cat. No.: B6224320
CAS No.: 2100861-12-7
M. Wt: 183.6
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Description

3-Chloro-5-fluoro-4-formylbenzonitrile is a halogenated aromatic nitrile with a formyl substituent. This compound combines electron-withdrawing groups (chloro, fluoro, and nitrile) and a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₃ClFNO, with a molecular weight of 195.57 g/mol. The strategic placement of substituents on the benzene ring influences its reactivity, solubility, and biological activity.

Properties

CAS No.

2100861-12-7

Molecular Formula

C8H3ClFNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This ensures high efficiency and yield. The reaction conditions are optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-chloro-5-fluoro-4-carboxybenzonitrile.

    Reduction: 3-chloro-5-fluoro-4-hydroxybenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-fluoro-4-formylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-5-fluoro-4-formylbenzonitrile exerts its effects involves interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Applications
3-Chloro-5-fluoro-4-formylbenzonitrile C₈H₃ClFNO 195.57 Cl (C3), F (C5), CHO (C4), CN (C1) High polarity, moderate solubility in DMSO Intermediate for drug synthesis
2-Fluoro-5-formylbenzonitrile C₈H₄FNO 149.12 F (C2), CHO (C5), CN (C1) Lower molecular weight, higher volatility Precursor for fluorescent dyes
3-Chloro-4-ethoxy-5-fluorobenzonitrile C₉H₇ClFNO 199.61 Cl (C3), F (C5), OCH₂CH₃ (C4), CN (C1) Increased lipophilicity due to ethoxy group Agrochemical intermediates
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile C₁₄H₁₀F₂N₂O 260.24 F (C4, C5'), NH₂ (C2'), OCH₂ (bridge) Enhanced hydrogen-bonding capacity Potential kinase inhibitor scaffolds

Key Observations:

Substituent Effects on Reactivity: The formyl group in this compound and 2-fluoro-5-formylbenzonitrile enables nucleophilic additions (e.g., condensation reactions), critical for constructing heterocycles . Ethoxy in 3-chloro-4-ethoxy-5-fluorobenzonitrile increases steric bulk and lipophilicity, favoring membrane penetration in agrochemicals . Amino groups in the phenoxymethyl derivative () enhance solubility in polar solvents and binding to biological targets .

Biological Activity: Chloro and fluoro substituents improve metabolic stability in vivo. For example, 3-chloro-4-ethoxy-5-fluorobenzonitrile derivatives are explored as herbicides due to their resistance to enzymatic degradation . The amino-fluorophenoxy compound () is structurally analogous to kinase inhibitors, where the NH₂ group interacts with ATP-binding pockets .

Synthetic Utility :

  • 2-Fluoro-5-formylbenzonitrile is commercially available (CAS 218301-22-5) and used in fluorescent probes, leveraging its aldehyde for conjugation .
  • The ethoxy-substituted analog (CAS 1017778-99-2) is listed on ChemBK, highlighting its industrial relevance .

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